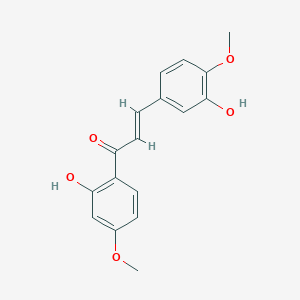

3,2'-Dihydroxy-4,4'-dimethoxychalcone

概要

説明

3,2’-Dihydroxy-4,4’-dimethoxychalcone is a naturally occurring chalcone, a type of flavonoid, which is extracted from various plant sources. This compound is known for its potential biological activities and is widely used in scientific research related to life sciences .

準備方法

Synthetic Routes and Reaction Conditions

3,2’-Dihydroxy-4,4’-dimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 3-hydroxy-4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature.

Industrial Production Methods

Industrial production of 3,2’-Dihydroxy-4,4’-dimethoxychalcone involves the extraction from plant resins, such as those from Xanthorrhoea hastilis. The extraction process includes solvent extraction followed by purification using chromatographic techniques.

化学反応の分析

Reduction Reactions

The α,β-unsaturated ketone moiety undergoes selective hydrogenation to form dihydrochalcones:

| Reaction | Conditions | Product | Yield | Catalyst |

|---|---|---|---|---|

| Hydrogenation of double bond | H₂ (1 atm), Pd/C, ethyl acetate, 1.5 h, rt | 3,2'-Dihydroxy-4,4'-dimethoxydihydrochalcone | 40.2% | Pd/C (10% w/w) |

Notes :

-

Methoxy and hydroxyl groups remain intact under mild hydrogenation conditions.

Oxidative Cyclization to Flavonoids

The chalcone backbone cyclizes to form flavones under oxidative conditions:

| Oxidizing Agent | Conditions | Product | Yield | Mechanism |

|---|---|---|---|---|

| Iodine (I₂) | Al₂O₃, microwave (80 s) | 5-Hydroxy-3',4'-dimethoxyflavone | 62% | Radical-mediated cyclization |

Findings :

-

Microwave irradiation significantly shortens reaction time (seconds vs. hours) .

-

Iodine acts as a mild oxidant, avoiding over-oxidation of phenolic groups .

Electrophilic Substitution

The hydroxyl and methoxy groups participate in regioselective substitutions:

Mechanistic Insights :

-

Alkaline conditions favor deprotonation of hydroxyl groups, enhancing nucleophilicity .

-

Steric hindrance from methoxy substituents directs acetylation to the 2'-position .

Cycloaddition and Radical Reactions

The α,β-unsaturated system participates in [2+2] cycloadditions and radical-mediated processes:

Observations :

-

UV-induced cycloaddition retains stereochemistry of the chalcone backbone .

-

Radical initiators like AIBN enable polymerization without degrading methoxy groups .

Acid-Base Behavior and Chelation

The hydroxyl groups exhibit pH-dependent reactivity:

Research Highlights :

科学的研究の応用

Anti-Cancer Activity

DMC has shown promising anti-cancer properties in various studies. It inhibits the proliferation of cancer cells through multiple mechanisms:

- Cell Cycle Arrest : DMC disrupts cell cycle progression, particularly affecting the G1 phase, thereby preventing cancer cell division.

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study : A study demonstrated that DMC significantly reduced the viability of breast cancer cells in vitro, with IC50 values indicating potent cytotoxic effects .

Anti-Inflammatory Effects

DMC exhibits anti-inflammatory properties by modulating various signaling pathways:

- Inhibition of NF-κB Pathway : DMC downregulates pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.

- Nrf2 Activation : It activates the Nrf2-antioxidant response element (ARE) pathway, enhancing the expression of antioxidant enzymes that combat oxidative stress .

Data Table: In vitro Anti-Inflammatory Activity of DMC

| Study Reference | Cell Type | Treatment Concentration | Observed Effects |

|---|---|---|---|

| PC12 Cells | 10 µM | Increased antioxidant enzyme levels | |

| Breast Cancer Cells | 20 µM | Reduced cell viability |

Antioxidant Properties

DMC has been identified as a potent antioxidant. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

Case Study : In a model of oxidative stress-induced neurotoxicity, DMC exhibited significant protective effects by reducing reactive oxygen species (ROS) levels and enhancing cellular viability .

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, DMC is being explored for use in cosmetic formulations:

- Skin Care Products : DMC can be incorporated into creams and serums aimed at reducing skin inflammation and providing antioxidant protection.

Data Table: Potential Cosmetic Applications of DMC

| Application Type | Mechanism of Action | Benefits |

|---|---|---|

| Anti-aging Creams | Reduces oxidative stress | Enhances skin elasticity |

| Soothing Serums | Anti-inflammatory effects | Reduces redness and irritation |

Food Science Applications

DMC's antioxidant properties make it a candidate for food preservation:

- Natural Preservative : Its ability to inhibit lipid peroxidation can extend the shelf life of food products.

Case Study : Research indicates that adding DMC to lipid-rich foods significantly reduces rancidity and preserves flavor over time .

作用機序

The mechanism of action of 3,2’-Dihydroxy-4,4’-dimethoxychalcone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Antimalarial Activity: It binds to falcipain-2, a cysteine protease involved in the degradation of hemoglobin in malaria parasites

類似化合物との比較

3,2’-Dihydroxy-4,4’-dimethoxychalcone is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct biological activities. Similar compounds include:

- 2’,4’-Dihydroxy-3,6’-dimethoxychalcone

- 2’,4’-Dihydroxy-5-prenylchalcone

- 2’,3’-Dihydroxy-4’,6’-dimethoxychalcone

- Pashanone

- Pinostrobin

- Flavokawain chalcones

These compounds share structural similarities but differ in their specific substitutions and biological activities, making 3,2’-Dihydroxy-4,4’-dimethoxychalcone a unique and valuable compound for research.

生物活性

3,2'-Dihydroxy-4,4'-dimethoxychalcone is a member of the chalcone family, known for its diverse biological activities including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C17H16O5

- Molecular Weight : 300.31 g/mol

- Structural Features : Contains two hydroxyl groups at positions 2' and 3', and two methoxy groups at positions 4' and 6' on the aromatic rings.

These structural characteristics are crucial for its interaction with biological systems and its resultant activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals and enhances the biosynthesis of glutathione (GSH), a critical antioxidant in cells. This activity helps protect cells from oxidative stress and related damage.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects by disrupting microbial cell membranes and inhibiting essential enzymes necessary for microbial survival. This suggests potential applications in treating infections caused by resistant strains of bacteria.

Anticancer Activity

Research indicates that this compound can induce apoptosis (programmed cell death) in cancer cells. It modulates various signaling pathways involved in cell cycle regulation, leading to cell cycle arrest and inhibition of tumor growth.

The biological effects of this compound are attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : Acts as an inhibitor of acetylcholinesterase, which may enhance cholinergic signaling.

- Cell Signaling Modulation : Influences pathways such as NF-κB involved in inflammation.

- Autophagy Induction : Promotes autophagy in various cell types, which is beneficial in preventing diseases like atherosclerosis.

Case Studies and Experimental Data

Several studies have explored the biological activities of this compound:

- Antioxidant Assays : In vitro assays showed that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells.

- Cytotoxicity Tests : MTT assays demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability in cancer cell lines.

- Inflammation Models : Animal studies indicated that administration of the compound reduced inflammatory markers in models of induced inflammation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other chalcone derivatives:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 2',4'-Dihydroxy-3',6'-dimethoxychalcone | Moderate | High | Moderate |

| 4',6'-Dimethoxyflavone | Low | Moderate | High |

This table highlights that while all compounds exhibit beneficial activities, this compound stands out particularly for its high antioxidant and anticancer properties.

特性

IUPAC Name |

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-12-5-6-13(15(19)10-12)14(18)7-3-11-4-8-17(22-2)16(20)9-11/h3-10,19-20H,1-2H3/b7-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZWGNIMAQEYSE-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。